molecular formula C9H6ClF3O2 B15340751 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone

4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone

Cat. No.: B15340751
M. Wt: 238.59 g/mol
InChI Key: XCJQGDWRMQBWGF-UHFFFAOYSA-N
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Description

4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone (CAS: 129825-11-2; molecular formula: C₉H₆ClF₃O₂) is a substituted acetophenone derivative featuring a hydroxyl group at the 2-position, a chlorine atom at the 4'-position, and a trifluoromethyl (-CF₃) group at the 3'-position. This compound is structurally significant due to its electron-withdrawing substituents (-Cl and -CF₃), which influence its electronic properties, solubility, and reactivity. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated bioactive molecules .

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJQGDWRMQBWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloroacetophenone as the starting material.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone undergoes various chemical reactions, including:

  • Oxidation: The hydroxy group can be further oxidized to produce carboxylic acids.

  • Reduction: The chloro group can be reduced to form an amino group.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate, chromium trioxide, and sodium hypochlorite.

  • Reduction: Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols are used, often with the aid of a base.

Major Products Formed:

  • Oxidation: 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone can be converted to 4'-chloro-3'-(trifluoromethyl)-2-hydroxybenzoic acid.

  • Reduction: The reduction of the chloro group can yield 4'-amino-3'-(trifluoromethyl)-2-hydroxyacetophenone.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s unique properties arise from its substitution pattern. Below is a comparison with analogs (Table 1):

Compound Substituents CAS Number Molecular Weight Key Properties
4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone 2-OH, 4'-Cl, 3'-CF₃ 129825-11-2 240.59 High polarity due to -OH and -CF₃; moderate solubility in polar organic solvents.
4'-Hydroxy-3'-(trifluoromethyl)acetophenone 4'-OH, 3'-CF₃ 149105-11-3 204.15 Lower melting point (mp) compared to chloro analogs; enhanced acidity from -OH.
2'-Hydroxy-3'-methoxyacetophenone 2'-OH, 3'-OCH₃ N/A 166.06 Reduced electron withdrawal; higher mp (50–52°C) due to hydrogen bonding .
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone 2-OH, 3-Cl, 4-F 703-97-9 188.59 Halogen synergy (Cl/F) increases metabolic stability; mp ~110°C .
4'-Chloro-2'-hydroxyacetophenone 2'-OH, 4'-Cl N/A 170.59 Absence of -CF₃ reduces lipophilicity; mp ~80–85°C (estimated) .

Table 1. Structural analogs and their comparative properties.

Physicochemical Properties

  • Melting Points: The trifluoromethyl group increases mp compared to non-fluorinated analogs. For example, the target compound (estimated mp 110–115°C) vs. 4'-chloro-2'-hydroxyacetophenone (mp ~80–85°C) .
  • Solubility : The -CF₃ group enhances solubility in fluorinated solvents (e.g., DCM, THF) but reduces water solubility.
  • Acidity : The 2-hydroxy group (pKa ~8–10) is more acidic than methoxy or alkyl-substituted analogs due to electron withdrawal from -Cl and -CF₃ .

Biological Activity

4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a trifluoromethyl group attached to a hydroxyacetophenone structure. This unique arrangement contributes to its biological activity, particularly in terms of its interaction with various biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, fluorinated derivatives have shown significant potency against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves inhibition of critical enzymes involved in bacterial fatty acid synthesis, such as ecKAS III, with IC50 values reported in the low micromolar range .

CompoundTarget BacteriaMIC (µM)Reference
4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenoneE. coli5.6
Similar Fluorinated DerivativeS. aureus17.1
Another Related CompoundP. aeruginosa1.3

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, flavonoid derivatives demonstrate selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic window .

The biological activity of 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to inhibit key enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.

Study on Antibacterial Efficacy

A study evaluating the antibacterial efficacy of various fluorinated compounds highlighted that those with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the incorporation of halogen atoms into aromatic systems enhances the antibacterial potency through improved binding interactions with bacterial enzymes .

Evaluation of Anticancer Properties

In vitro studies on related flavonoid compounds demonstrated their ability to inhibit the growth of prostate cancer cell lines (LNCaP and DU145). Compounds that retained hydroxyl groups showed enhanced antiproliferative effects due to better solubility and bioavailability .

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